molecular formula C6H8F3NO2S B2582134 1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide CAS No. 2416231-43-9

1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

Cat. No.: B2582134
CAS No.: 2416231-43-9
M. Wt: 215.19
InChI Key: QRCWEBKFJYKMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide is a bicyclic heterocyclic compound characterized by a fused bicyclo[3.2.0]heptane core. Key structural features include:

  • Sulfur atom at position 6, oxidized to a sulfone group (6,6-dioxide), enhancing stability and electrophilic reactivity.
  • Trifluoromethyl (-CF₃) group at position 1, contributing to lipophilicity and metabolic resistance.

This compound is classified under CPC subclass C07D 499/38 (S-esters of 4-thia-1-azabicyclo[3.2.0]heptane derivatives) . Safety guidelines emphasize precautions against inhalation, skin contact, and thermal decomposition .

Properties

IUPAC Name

1-(trifluoromethyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2S/c7-6(8,9)5-2-10-1-4(5)13(11,12)3-5/h4,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCWEBKFJYKMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)(CS2(=O)=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves several steps. One common method is the [2+2] cycloaddition reaction, which is a photochemical process that utilizes visible light-mediated energy transfer catalysis . This method allows for the incorporation of unique and densely functionalized bicyclic structures, providing access to a diverse library of compounds.

Chemical Reactions Analysis

1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in intermolecular coupling reactions under visible light irradiation . Common reagents used in these reactions include triplet excited state species and other photochemical catalysts. The major products formed from these reactions are often complex, structurally rich molecules that can be further functionalized for various applications.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to create structurally complex molecules for DNA-encoded library technology (DELT) applications In biology and medicine, its unique structure makes it a valuable target for drug discovery programs, where it can be used to develop new therapeutic agents

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves its ability to undergo photochemical reactions, particularly [2+2] cycloaddition reactions . These reactions are facilitated by the compound’s unique structural features, which allow it to engage in intermolecular coupling reactions under visible light irradiation. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to form complex, structurally rich molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bicyclo[3.2.0]heptane Derivatives

The following compounds share the bicyclo[3.2.0]heptane core but differ in substituents and functional groups:

Compound Name Substituents/Modifications Key Properties/Applications CPC Classification
6,6-Dibromopenicillanic Acid 6,6-dibromo; 2-carboxyl group Impurity in Sulbactam Sodium C07D 499/28
1-Phenyl-6λ⁶-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide hydrochloride Phenyl at position 1; hydrochloride salt Pharmacological intermediate C07D 499/80
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide Spiro[3.3] structure (non-bicyclic) Synthetic building block N/A
3-Azabicyclo[3.2.0]heptane-derived building blocks Hydroxyl, ester, or amino groups Versatile intermediates in organic synthesis C07D 499/42
Key Observations:
  • Trifluoromethyl vs. Halogens : The -CF₃ group in the target compound improves metabolic stability compared to brominated analogs like 6,6-dibromopenicillanic acid .
  • Sulfone Group: The 6,6-dioxide moiety is critical for electrophilic reactivity, shared with spiro analogs but absent in non-oxidized derivatives .
  • Aromatic vs. Aliphatic Substituents : The phenyl group in the hydrochloride derivative enhances π-π stacking interactions, whereas -CF₃ increases hydrophobicity.

Ring System Variations

Compounds with alternative bicyclic or spiro frameworks exhibit distinct physicochemical behaviors:

Compound Name Ring System Key Differences
6-Thia-3-azabicyclo[3.1.1]heptane Bicyclo[3.1.1] Smaller ring strain; altered reactivity
4-Thia-1-azabicyclo[3.2.0]heptane S-esters Bicyclo[3.2.0] with S-ester Ester groups enable prodrug strategies
6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide Bicyclo[3.1.0] with oxygen Reduced steric hindrance; higher polarity
Key Observations:
  • Ring Strain : Bicyclo[3.2.0] systems exhibit moderate strain, influencing reactivity in cycloadditions .
  • Heteroatom Placement : Replacement of sulfur with oxygen (e.g., 6-oxa analogs) alters hydrogen-bonding capacity and solubility.

Biological Activity

1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide (CAS: 2416231-43-9) is a bicyclic compound that exhibits significant biological activity, particularly as a ligand for dopamine receptors. Its unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications. This article will explore the compound's biological activity, including its interactions with molecular targets, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C6_6H8_8F3_3NO2_2S
  • Molar Mass : 215.19 g/mol
  • Structural Characteristics : The bicyclic structure allows for specific interactions with biological targets, influencing its pharmacological profile.

The mechanism of action of 1-(trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves its binding to various receptors and enzymes:

  • Dopamine Receptors : The compound has shown significant binding affinity for D(2L) and D(3) subtypes of dopamine receptors, which are critical in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
  • Enzyme Interaction : Its bicyclic structure enables it to modulate enzyme activity by binding to active or allosteric sites, influencing biochemical pathways relevant to therapeutic effects.

Biological Activity

1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide has been evaluated for various biological activities:

Activity Description
Dopamine Receptor Modulation Exhibits high binding affinities at D(2L) and D(3) receptors, which are implicated in mood regulation and movement control.
Antimicrobial Potential Preliminary studies suggest potential antimicrobial properties, although specific mechanisms are still under investigation .
Cytotoxicity Studies Limited cytotoxicity observed in various assays; however, further studies are needed to establish safety profiles .

Case Studies and Research Findings

Research has highlighted the potential of this compound in various therapeutic contexts:

  • Dopamine Receptor Studies :
    • A study demonstrated that derivatives of this compound could selectively enhance receptor signaling pathways, suggesting a role in developing treatments for dopamine-related disorders.
  • Antimicrobial Research :
    • Investigations into its antimicrobial properties have shown promise against certain bacterial strains, warranting further exploration into its use as an antibiotic agent .
  • Pharmacological Profiling :
    • Comprehensive pharmacological profiling has indicated that modifications to the trifluoromethyl group can significantly alter biological activity, emphasizing the importance of structural optimization in drug development.

Q & A

Q. How can researchers design a synthetic route for 1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide?

Methodological Answer : A feasible synthesis involves cyclization of precursor β-lactam intermediates with trifluoromethylation agents. For example:

  • Step 1 : Prepare a bicyclic β-lactam core via [2+2] cycloaddition of a thioamide and an activated alkene (e.g., ketene).
  • Step 2 : Introduce the trifluoromethyl group using reagents like CF₃I or Togni’s reagent under copper catalysis to ensure regioselectivity .
  • Step 3 : Oxidize the sulfur atom to sulfone using mCPBA (meta-chloroperbenzoic acid) or H₂O₂/Na₂WO₄ under controlled pH to avoid over-oxidation .
  • Key validation : Monitor reaction progress via TLC and HPLC; confirm purity (>98%) by elemental analysis and LC-MS.

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integration and bicyclic scaffold geometry. 13C^{13}\text{C}-NMR identifies carbonyl and sulfone groups .
  • IR Spectroscopy : Detect sulfone (S=O) stretches at 1300–1350 cm⁻¹ and β-lactam carbonyl at ~1750 cm⁻¹ .
  • X-ray Crystallography : Resolve the bicyclic framework and confirm stereochemistry (e.g., chair conformation of the bicyclo[3.2.0] system) .

Q. How can researchers optimize reaction yields for the trifluoromethylation step?

Methodological Answer :

  • Use anhydrous conditions (e.g., THF or DMF) with a catalytic system (CuI/ligand) to enhance CF₃ transfer efficiency .
  • Optimize temperature (60–80°C) and stoichiometry (1.2–1.5 equivalents of trifluoromethylating agent) to minimize side reactions.
  • Employ flow chemistry for scalable production, ensuring consistent heat/mass transfer and reducing decomposition .

Advanced Research Questions

Q. How to address contradictory data in biological activity studies (e.g., inconsistent MIC values)?

Methodological Answer :

  • Standardize assays : Use CLSI (Clinical Laboratory Standards Institute) guidelines for MIC determination against Gram+/Gram– bacteria. Include positive controls (e.g., ampicillin) and triplicate measurements .
  • Evaluate synergism : Test with β-lactam antibiotics (e.g., penicillin) to determine if the compound acts as a β-lactamase inhibitor. Resolve contradictions using checkerboard assays and FIC index calculations .
  • Control variables : Account for bacterial strain variability, inoculum size, and compound solubility (use DMSO ≤1% v/v) .

Q. What computational methods predict the compound’s reactivity and binding affinity?

Methodological Answer :

  • DFT Calculations : Model the bicyclic scaffold’s electronic structure (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics (MD) : Simulate interactions with β-lactamase enzymes (e.g., TEM-1) using AMBER or GROMACS. Focus on sulfone group’s role in active-site binding .
  • QSAR : Corlate substituent effects (e.g., trifluoromethyl vs. methyl) with antibacterial activity using multivariate regression .

Q. How to resolve discrepancies in stability studies under varying pH conditions?

Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 48h. Monitor degradation via HPLC and identify products via LC-MS .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 25°C). Stabilize with lyophilization or cyclodextrin encapsulation if hydrolytically unstable .

Q. What strategies validate the compound’s mechanism as a β-lactamase inhibitor?

Methodological Answer :

  • Enzyme kinetics : Measure KiK_i (inhibition constant) using nitrocefin hydrolysis assays with purified β-lactamase. Compare IC₅₀ values with clavulanic acid .
  • X-ray crystallography : Co-crystallize the compound with β-lactamase (e.g., SHV-1) to visualize covalent adduct formation at the active-site serine .
  • Resistance profiling : Serial passage bacteria in sub-MIC concentrations to assess resistance development versus traditional inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.